Dehydrocavidine,(S)
Description
Contextualization within Natural Product Chemistry
Dehydrocavidine,(S) belongs to the protoberberine class of isoquinoline (B145761) alkaloids, a large and structurally diverse family of natural products. nih.gov These alkaloids are characterized by a tetracyclic ring system and are biosynthesized in plants from the amino acid tyrosine. Protoberberine alkaloids are widespread in the plant kingdom, having been identified in numerous plant families, including the Papaveraceae (poppy family) and Berberidaceae (barberry family). nih.gov
The primary natural source of Dehydrocavidine,(S) is plants of the Corydalis genus, with Corydalis saxicola being a particularly rich source. mdpi.comexlibrisgroup.com The isolation of Dehydrocavidine,(S) from these plants typically involves extraction with organic solvents, followed by various chromatographic techniques to separate it from the complex mixture of other alkaloids present in the plant. nih.govnih.gov High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for the isolation and purification of Dehydrocavidine,(S) from Corydalis saxicola extracts. nih.govnih.gov
The chemical structure of Dehydrocavidine,(S) features a rigid, planar tetracyclic core, which is a hallmark of the protoberberine alkaloids. This structural framework is responsible for the compound's chemical and physical properties and provides a scaffold for the diverse biological activities observed.
Significance in Medicinal Chemistry Research
The scientific interest in Dehydrocavidine,(S) is largely driven by its significant and varied biological activities, which position it as a lead compound in medicinal chemistry for the development of new therapeutic agents. Research has highlighted its potential in several key areas:
Anti-inflammatory Activity: Dehydrocavidine,(S) has demonstrated potent anti-inflammatory effects. Studies have shown that it can suppress the production of pro-inflammatory mediators in the body. This activity is of great interest for the potential development of treatments for inflammatory conditions.
Neuroprotective Effects: Emerging research indicates that Dehydrocavidine,(S) possesses neuroprotective properties. It has been investigated for its ability to protect nerve cells from damage and degeneration, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Hepatoprotective Activity: Dehydrocavidine,(S) has shown promise in protecting the liver from damage. Studies have demonstrated its ability to mitigate liver injury induced by toxins, pointing towards its potential use in the treatment of various liver diseases. mdpi.comnih.gov
The diverse pharmacological profile of Dehydrocavidine,(S) makes it a valuable molecule for further investigation and drug development efforts.
Historical Perspective of Research on the Compound
The study of alkaloids from Corydalis species has a long history in traditional medicine, particularly in China. nih.gov However, the specific scientific investigation of Dehydrocavidine,(S) is a more recent endeavor. The first report on Corydalis saxicola, a primary source of the compound, emerged from a research team in Guangxi, China, in 1980. mdpi.com This marked the beginning of modern phytochemical investigations into this plant and its constituents.
Subsequent research has focused on confirming its structure, exploring its pharmacological activities, and developing efficient methods for its extraction and purification. nih.govnih.gov The approval of an injection formulation of total alkaloids from Corydalis saxicola for clinical use in China in 1982 for treating hepatitis further spurred interest in its individual components, including Dehydrocavidine,(S). mdpi.com
Detailed Research Findings
Anti-inflammatory Activity of Dehydrocavidine,(S)
Inhibitory Concentration (IC50) of Dehydrocavidine,(S) on Pro-inflammatory Markers
| Pro-inflammatory Marker | IC50 (µM) |
|---|---|
| TNF-α | 37.3 |
| IL-6 | 19.3 |
| IL-1β | 11.8 |
| CCL2 | 12.7 |
| ROS | 14.7 |
Data from in vitro studies on LPS-stimulated RAW 264.7 macrophage cells.
Hepatoprotective Effects of Dehydrocavidine,(S)
Effect of Dehydrocavidine,(S) on Liver Function Markers in a Rat Model of CCl4-induced Liver Injury
| Treatment Group | ALT (U/L) | AST (U/L) |
|---|---|---|
| Control | 45.2 ± 5.1 | 110.5 ± 12.3 |
| CCl4 Model | 289.6 ± 35.4 | 543.2 ± 61.8 |
| CCl4 + Dehydrocavidine,(S) | 123.5 ± 15.7 | 256.8 ± 30.1 |
Data represents mean ± standard deviation. ALT: Alanine (B10760859) Aminotransferase; AST: Aspartate Aminotransferase. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(12S,13R)-16,17-dimethoxy-12-methyl-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18,20-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-9,12,20H,10-11H2,1-3H3/t12-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOKSDXTNIQQJD-FKIZINRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3C=CN2CC4=C1C=CC5=C4OCO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC(=C(C=C3C=CN2CC4=C1C=CC5=C4OCO5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies of Dehydrocavidine, S
Plant Sources and Phytogeographical Distribution
Dehydrocavidine,(S) is an alkaloid naturally synthesized by various plant species, most notably within the Corydalis genus. The concentration and presence of this compound are closely linked to the specific species and its geographical location.
Corydalis saxicola Bunting, a perennial herb belonging to the Papaveraceae family, stands out as a primary natural source of Dehydrocavidine,(S). nih.govfrontiersin.org This plant is primarily distributed across the southwestern provinces of China, including Guangxi, Guizhou, Hubei, Sichuan, and Yunnan. nih.govfrontiersin.orgnih.gov It occupies specific ecological niches, typically growing on rocky cliffs or within alpine caves at elevations between 600 and 1690 meters, with some found at altitudes as high as 2800 to 3900 meters in southwestern Sichuan. researchgate.net
The concentration of dehydrocavidine in C. saxicola Bunting is notably high, estimated to be between 0.1% and 0.2%. nih.govresearchgate.net Research has shown that the dehydrocavidine content can fluctuate based on environmental conditions and the specific part of the plant analyzed. yydbzz.com Notably, wild-grown plants and the root systems tend to have the highest concentrations of the compound. yydbzz.com
Corydalis yanhusuo W.T. Wang is another species within the Corydalis genus, recognized for the rich alkaloid content of its tuber. nih.govnih.gov Dehydrocorydaline (B211579), a class of compounds that includes Dehydrocavidine,(S), is considered a crucial marker for the quality of C. yanhusuo extracts. nih.gov The total alkaloid content in the dried tuber of this plant can vary from 0.5% to 1%. nih.gov In studies focusing on optimizing extraction, dehydrocorydaline was found to make up 13.11% of the total alkaloids in the final product. nih.gov Corydalis yanhusuo is typically cultivated in temperate climates throughout the northern hemisphere. webmd.com
The Corydalis genus is vast, encompassing around 400 species that are distributed throughout the northern temperate zone. nih.gov A significant portion of these species, over half, are native to China, with a high concentration in the southwestern region. frontiersin.orgnih.gov While C. saxicola and C. yanhusuo are the most extensively studied sources, various other species in this genus are also known to produce a diverse range of isoquinoline (B145761) alkaloids. frontiersin.org The precise distribution and concentration of Dehydrocavidine,(S) across the entirety of the Corydalis genus remain an active area of phytochemical investigation.
Advanced Extraction Techniques and Methodological Advancements
The isolation of Dehydrocavidine,(S) from its natural plant sources involves a range of extraction techniques, from traditional solvent-based methods to more modern, efficient approaches.
Traditional methods for extracting alkaloids such as Dehydrocavidine,(S) from Corydalis species have historically relied on solvent-based approaches. jocpr.com These techniques leverage the solubility characteristics of alkaloids, which can be present as either free bases or salts. jocpr.com
A prevalent technique is acid-base extraction. This involves treating the plant material with a dilute acid solution (e.g., 0.1-1% sulfuric or hydrochloric acid) to convert the alkaloids into their water-soluble salt forms. jocpr.com Following this, the acidic aqueous extract is made alkaline, often with ammonia, to a specific pH. This change in pH causes the alkaloids to precipitate out of the solution, allowing them to be subsequently extracted using an organic solvent such as chloroform (B151607) or ether. jocpr.comgoogle.com
Alcohol-based solvents like methanol (B129727) and ethanol (B145695) are also widely used and are effective for extracting alkaloids in both their free base and salt forms. jocpr.com Common methods employing these solvents include reflux, percolation, and immersion. jocpr.com An optimized reflux extraction protocol for C. yanhusuo utilized 70% ethanol with the pH adjusted to 10, followed by two reflux cycles of 60 minutes each. nih.gov This method was demonstrated to be both stable and reliable for the extraction of various alkaloids, including dehydrocorydaline. nih.gov The initial crude extract typically undergoes further purification processes, such as liquid-liquid extraction or chromatography, to isolate the pure compound. google.comnih.gov
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Table 1: Conventional Solvent-Based Extraction of Alkaloids from Corydalis yanhusuo| Parameter | Optimized Condition |
|---|---|
| Solvent | 70% Ethanol |
| Solvent-to-Solid Ratio | 20 times the amount of plant material |
| pH | 10 (adjusted with diluted ammonia) |
| Method | Heating and refluxing |
| Extraction Frequency | Twice |
| Extraction Duration | 60 minutes per cycle |
Source:[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoWI914Csuc_iT_7LkExEdIhvr7f2Uw4UAQcFdVtFOPpI4JII6el33OGEpAxREliFvoJgyXwi5csbTS6X1h-4U_6iyLqUYHaGjXVWFn92fS-VXW0djFE2We0l66OrUq9rqO53D0U4rNGZtMMA%3D)]Microwave-Assisted Extraction (MAE) has been developed as a more efficient and modern alternative to conventional techniques for the isolation of Dehydrocavidine,(S) from Corydalis saxicola. nih.gov This advanced method offers significant benefits, including a reduction in extraction time and the amount of solvent required. nih.gov
Research has been conducted to optimize the parameters of MAE to achieve the highest possible yield of dehydrocavidine. A key study identified the optimal conditions as an extraction temperature of 60°C, a liquid-to-solid ratio of 20:1, an extraction duration of 15 minutes, and a microwave power of 700 W, with methanol used as the solvent. nih.gov When this optimized MAE procedure was combined with high-speed counter-current chromatography, it enabled the highly efficient separation and purification of the target compound. nih.gov This combined approach yielded 42.1 mg of dehydrocavidine with a purity of 98.9% from 900 mg of crude extract in less than four hours. nih.gov Furthermore, comparative studies involving Corydalis yanhusuo have confirmed that MAE results in a higher yield of total alkaloids and is more cost-effective and time-efficient than conventional extraction methods. nih.gov
<-table>
Table 2: Optimized Microwave-Assisted Extraction (MAE) Parameters for Dehydrocavidine from Corydalis saxicola| Parameter | Optimized Condition |
|---|---|
| Solvent | Methanol |
| Extraction Temperature | 60°C |
| Liquid-to-Solid Ratio | 20:1 |
| Extraction Time | 15 minutes |
| Microwave Power | 700 W |
Source:[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1tLUfBmPeGs76ScxLTdOnM_tNHSCRTMCgfjzScwJU3_xQgS9V-NETXKSDB6mBGZLNybI_SjPB8Y8NKaER_IzTWFNim9X-scrlaKcItS9vGiHIJJkmb-N5n7kzvBPHGMg15mMo)]Compound Names Mentioned in this Article
Ionic Liquid-Based Microwave-Assisted Extraction (IL-MAE) Optimization
A highly efficient and environmentally friendly method for extracting Dehydrocavidine,(S) from its natural sources is Ionic Liquid-Based Microwave-Assisted Extraction (IL-MAE). This technique combines the benefits of ionic liquids as green solvents with the rapid heating of microwave energy. Research has focused on optimizing the parameters of IL-MAE to maximize the yield of Dehydrocavidine,(S) from Corydalis saxicola.
The choice of ionic liquid, its concentration, the liquid-to-solid ratio, extraction temperature, and extraction time are all critical factors that have been systematically studied to enhance extraction efficiency. In one optimized protocol, a 1.5 mol/L solution of 1-hexyl-3-methylimidazolium (B1224943) bromide ([hmim]Br) was used as the extraction solvent. The optimal conditions were determined to be a liquid-to-solid ratio of 20:1 (mL:g), an extraction temperature of 70°C, and an extraction time of just 10 minutes. Under these conditions, a high yield of 9.446 mg/g of dehydrocavidine was achieved.
The IL-MAE method offers several advantages over conventional extraction techniques, including a higher extraction yield, significantly shorter extraction times, and reduced consumption of organic solvents.
**Table 2: Optimized Parameters for IL-MAE of Dehydrocavidine,(S) from *Corydalis saxicola***
| Parameter | Optimal Condition |
|---|---|
| Ionic Liquid | 1-hexyl-3-methylimidazolium bromide ([hmim]Br) |
| Ionic Liquid Concentration | 1.5 mol/L |
| Liquid-to-Solid Ratio | 20:1 (mL:g) |
| Extraction Temperature | 70°C |
| Extraction Time | 10 minutes |
| Resulting Yield | 9.446 mg/g |
Chromatographic Purification Strategies for Dehydrocavidine,(S)
Following extraction, various chromatographic techniques are employed to isolate and purify Dehydrocavidine,(S) from the crude extract. High-Speed Counter-Current Chromatography (HSCCC) has proven to be a particularly effective method for this purpose.
In one study, HSCCC was used for the preparative separation and purification of dehydrocavidine from a crude extract of Corydalis saxicola. nih.gov The optimized two-phase solvent system for this purification was composed of chloroform-methanol-0.3 M hydrochloric acid in a 4:0.5:2 volume ratio. nih.gov This process yielded dehydrocavidine with a purity of 98.9%. nih.gov From a 900 mg crude extract, 42.1 mg of purified dehydrocavidine was obtained in a single-step separation that took less than 4 hours. nih.gov
Other chromatographic methods commonly used for the purification of alkaloids from Corydalis species include preparative High-Performance Liquid Chromatography (HPLC) and column chromatography over silica (B1680970) gel or other stationary phases. These techniques, often used in combination, allow for the isolation of Dehydrocavidine,(S) to a high degree of purity suitable for further scientific investigation.
Table 3: High-Speed Counter-Current Chromatography (HSCCC) Purification of Dehydrocavidine,(S)
| Parameter | Details | Reference |
|---|---|---|
| Chromatographic Technique | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov |
| Starting Material | Crude extract of Corydalis saxicola | nih.gov |
| Solvent System | Chloroform-Methanol-0.3 M Hydrochloric Acid (4:0.5:2, v/v/v) | nih.gov |
| Amount of Crude Extract | 900 mg | nih.gov |
| Yield of Purified Compound | 42.1 mg | nih.gov |
| Purity of Final Product | 98.9% | nih.gov |
| Purification Time | < 4 hours | nih.gov |
Biosynthetic Pathways and Genetic Regulation of Dehydrocavidine, S
Overview of Benzylisoquinoline Alkaloid (BIA) Biosynthesis
Benzylisoquinoline alkaloids are a large and structurally diverse group of plant secondary metabolites, with approximately 2,500 identified compounds. pnas.org Many BIAs, including prominent compounds like morphine, codeine, and berberine (B55584), possess significant pharmacological properties. nih.govcolab.ws The biosynthesis of all BIAs originates from the amino acid L-tyrosine. nih.gov Through a multi-step enzymatic pathway, L-tyrosine is converted into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.govnih.gov
The first committed step in BIA synthesis is the condensation of dopamine and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine. nih.gov A subsequent series of enzymatic modifications, including hydroxylations and methylations, converts (S)-norcoclaurine into the central branch-point intermediate, (S)-reticuline. nih.gov (S)-Reticuline serves as the precursor to numerous BIA subclasses, including the protoberberines, benzophenanthridines, and morphinans. pnas.org The specific pathway taken from (S)-reticuline determines the final alkaloid structure produced by the plant. pnas.orgnih.gov
Identification of Specific Enzymes and Intermediates in (S)-Dehydrocavidine Formation
The formation of (S)-Dehydrocavidine follows the protoberberine branch of the BIA pathway, starting from the key intermediate (S)-reticuline. A pivotal step in this branch is the conversion of (S)-reticuline into (S)-scoulerine, which establishes the characteristic tetracyclic core structure of protoberberine alkaloids. This reaction is catalyzed by the berberine bridge enzyme (BBE), a flavin-dependent oxidase that forms the berberine bridge by creating a carbon-carbon bond between the N-methyl group and the benzyl (B1604629) ring. nih.gov
From (S)-scoulerine, the pathway proceeds through several further modifications to yield (S)-Dehydrocavidine. Research on Corydalis saxicola has identified cheilanthifoline as a crucial upstream precursor to (S)-Dehydrocavidine. Furthermore, studies have implicated a specific BBE-like gene, CsBBEL9, in this biosynthetic pathway. The expression of CsBBEL9 was found to be significantly upregulated during processes that led to increased (S)-Dehydrocavidine accumulation, suggesting its enzymatic product is a key intermediate in the formation of (S)-Dehydrocavidine.
The proposed biosynthetic sequence is as follows: (S)-Reticuline → (S)-Scoulerine → (S)-Cheilanthifoline → (S)-Dehydrocavidine
Interactive Data Table: Key Enzymes and Intermediates
| Intermediate | Enzyme | Enzyme Class | Function |
| (S)-Reticuline | Berberine Bridge Enzyme (BBE) / CsBBEL9 | FAD-dependent Oxidase | Catalyzes the formation of the berberine bridge to produce (S)-Scoulerine. |
| (S)-Scoulerine | Cheilanthifoline Synthase (CFS) | Cytochrome P450 | Catalyzes the formation of a methylenedioxy bridge to produce (S)-Cheilanthifoline. |
| (S)-Cheilanthifoline | Unknown | Unknown | Precursor to (S)-Dehydrocavidine. |
Genetic and Molecular Regulation of (S)-Dehydrocavidine Biosynthesis
The biosynthesis of (S)-Dehydrocavidine in Corydalis saxicola is tightly regulated at the genetic level, with specific gene families and environmental signals playing critical roles.
A genome-wide study of Corydalis saxicola, a plant rich in (S)-Dehydrocavidine and endemic to the calciphilic karst regions of China, identified a family of genes that influences BIA biosynthesis: the Annexin (ANN) genes. mdpi.combohrium.com Annexins are a family of calcium (Ca²⁺)-dependent, phospholipid-binding proteins involved in plant growth, development, and stress responses. mdpi.comnih.gov
In C. saxicola, nine CsANN genes were identified and characterized. mdpi.com These genes were phylogenetically divided into three subfamilies and are located on five different chromosomes. mdpi.comnih.gov The expansion of this gene family in C. saxicola is thought to be a result of tandem and whole-genome duplications, potentially enhancing the plant's adaptation to the high-calcium environment of karst regions. mdpi.com
Interactive Data Table: Properties of the CsANN Gene Family in Corydalis saxicola
| Gene Name | Chromosome Location | Protein Length (aa) | Molecular Weight (kDa) | Isoelectric Point (pI) |
| CsANN1 | Chr1 | 316 | 35.84 | 5.21 |
| CsANN2 | Chr1 | 316 | 35.80 | 5.00 |
| CsANN3 | Chr2 | 321 | 36.31 | 6.49 |
| CsANN4 | Chr3 | 327 | 36.88 | 5.48 |
| CsANN5 | Chr3 | 327 | 36.91 | 5.48 |
| CsANN6 | Chr4 | 324 | 36.65 | 5.14 |
| CsANN7 | Chr4 | 324 | 36.65 | 5.14 |
| CsANN8 | Chr5 | 315 | 35.80 | 5.08 |
| CsANN9 | Chr5 | 323 | 36.56 | 5.00 |
| Data sourced from research on the CsANN gene family in Corydalis saxicola. mdpi.com |
Among the nine CsANN genes, CsANN1 has been functionally characterized and shown to be a positive regulator of BIA accumulation. mdpi.comexlibrisgroup.com Transient overexpression of CsANN1 in the leaves of C. saxicola led to a significant increase in the content of (S)-Dehydrocavidine and its precursor, cheilanthifoline. exlibrisgroup.com
The mechanism appears to be indirect. The overexpression of CsANN1 significantly upregulated the transcript levels of the BIA biosynthetic gene CsBBEL9. exlibrisgroup.com This suggests that CsANN1 does not directly catalyze steps in the pathway but rather acts as a regulatory factor. It is proposed that CsANN1 may influence BIA biosynthesis by interacting with other key regulatory proteins, such as MYB transcription factors, or by directly interacting with key biosynthetic enzymes in a Ca²⁺-dependent manner. mdpi.combohrium.comnih.gov
Interactive Data Table: Effect of CsANN1 Overexpression on BIA Content
| Compound | Change in Content (vs. Control) | Statistical Significance |
| (S)-Dehydrocavidine (DHCA) | Significantly Increased | p < 0.01 |
| Cheilanthifoline | Significantly Increased | p < 0.01 |
| Results from transient overexpression assays in C. saxicola leaves. nih.gov |
The production of plant secondary metabolites is often influenced by environmental conditions such as light, temperature, and nutrient availability. nih.govfrontiersin.org For C. saxicola, which thrives in high-calcium soils, the signaling molecule calcium (Ca²⁺) is a particularly important factor. mdpi.com
The expression of CsANN genes shows Ca²⁺-responsive patterns, linking environmental calcium levels to the regulation of BIA synthesis. mdpi.com As Ca²⁺-dependent proteins, annexins like CsANN1 function as sensors that can transduce changes in cellular Ca²⁺ concentrations into a downstream regulatory response. bohrium.com This provides a molecular link between the plant's unique ecological niche and its specialized metabolism, where environmental Ca²⁺ signals can modulate the expression of biosynthetic genes via CsANN proteins, ultimately affecting the accumulation of (S)-Dehydrocavidine. mdpi.comnih.gov Studies on various medicinal plants confirm that environmental stressors and specific cultivation conditions can significantly alter the physiological and biochemical responses that govern the synthesis of secondary metabolites. nih.gov
Pathway Engineering and Biotechnological Approaches for (S)-Dehydrocavidine Production
The elucidation of biosynthetic pathways and their genetic regulation opens the door for metabolic engineering and biotechnological production of valuable plant-derived compounds. nih.gov While many BIAs are present in only trace amounts in their native plants, microbial fermentation offers a promising alternative for scalable and sustainable production. nih.govnih.gov
Yeast, particularly Saccharomyces cerevisiae, has been successfully engineered to produce a variety of BIAs, including protoberberines. nih.govcolab.wsnih.gov These efforts typically involve expressing multiple heterologous enzymes from plants, including key pathway catalysts like the berberine bridge enzyme (BBE) and various cytochrome P450s. pnas.orgnih.gov Strategies to improve yield include enzyme variant screening, optimizing gene copy numbers, and refining culture conditions. nih.gov
The identification of genes like CsANN1 as a positive regulator and CsBBEL9 as a key biosynthetic enzyme provides specific targets for engineering (S)-Dehydrocavidine production. These genes could be introduced into a microbial chassis like yeast, or overexpressed in the native plant or plant cell cultures, to increase the flux through the pathway and enhance the final product yield. Such biotechnological approaches could provide a reliable source of (S)-Dehydrocavidine for research and other applications. nih.govnih.gov
Chemical Synthesis and Stereochemical Control of Dehydrocavidine, S
General Synthetic Strategies for Isoquinoline (B145761) Alkaloids
The construction of the isoquinoline core, the fundamental scaffold of a vast family of alkaloids, has been a subject of extensive research. acs.orgnih.govresearchgate.netnih.gov These strategies range from classical name reactions to modern transition-metal-catalyzed methods.
Key traditional methods for forming the isoquinoline ring system include:
Bischler-Napieralski reaction: This involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride, to form a 3,4-dihydroisoquinoline (B110456). This intermediate can then be reduced or aromatized. nih.gov
Pictet-Spengler reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. nih.govnih.gov This method is particularly powerful as the biosynthesis of simple tetrahydroisoquinoline alkaloids often involves the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. acs.orgnih.gov
Pomeranz-Fritsch-Bobbitt reaction: This is another classical method for synthesizing the isoquinoline core. nih.gov
In recent decades, modern synthetic methods have provided more efficient and modular routes to isoquinoline and protoberberine alkaloids. Palladium-catalyzed and rhodium-catalyzed reactions have become prominent. For instance, a palladium-catalyzed enolate arylation has been used as a key step to form the isoquinoline core in a concise synthesis of berberine (B55584), a related protoberberine alkaloid. nih.gov This approach allows for the rapid synthesis of various members of the protoberberine family by changing the aryl bromide and ketone coupling partners. nih.gov Similarly, Rh(III)-catalyzed C-H functionalization and annulation of substituted benzaldehydes with alkyne-amines offers a direct, one-pot route to a library of protoberberine salts. nih.govresearchgate.net These modern strategies often avoid harsh conditions and provide access to analogues with diverse electronic properties that are not easily accessible through classical methods. nih.gov
Enantioselective Synthesis Methodologies for Chiral Alkaloids
The biological activity of alkaloids is often dependent on their specific stereochemistry. Therefore, the development of enantioselective synthetic methods to produce a single enantiomer is of paramount importance. thieme-connect.com For protoberberine alkaloids, the key chiral center is typically at the C-13a position (or C-14 in some numbering systems). The synthesis of chiral tetrahydroprotoberberines has become a major focus for synthetic chemists. researchgate.netrsc.org
Several strategies have been developed to introduce chirality, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. nih.gov For example, a chemoenzymatic cascade has been employed for the synthesis of tetrahydroprotoberberine alkaloids. acs.org This method used a transaminase and a norcoclaurine synthase to create a chiral tetrahydroisoquinoline intermediate with high enantiomeric excess (99% ee), which was then converted to the final protoberberine scaffold. acs.org
| Strategy | Key Reaction | Catalyst/Enzyme | Product Type | Enantiomeric Excess (ee) | Reference |
| Chemoenzymatic Cascade | Pictet-Spengler Condensation | Transaminase (TAm), Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine | 99% | acs.org |
| Asymmetric Hydrogenation | Hydrogenation of Enamides | BINAP-Ruthenium(II) Complexes | Tetrahydroisoquinolines | High | acs.org |
| Asymmetric Condensation | Lateral Metalation | (-)-Sparteine | 8-Oxoprotoberberines | up to 43% | thieme-connect.com |
| Auxiliary-Assisted Cyclization | Bischler-Napieralski | Chiral Oxazolidinone | (S)-N-norlaudanidine | >95% | nih.govacs.org |
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is reliable and has been widely applied in the synthesis of natural products. rsc.org
In the context of isoquinoline alkaloid synthesis, chiral auxiliaries have been instrumental in establishing the stereochemistry of key intermediates. For instance, the enantioselective total synthesis of the (S)-tetrahydroprotoberberine alkaloids, (-)-(S)-tetrahydropalmatrubine and (-)-(S)-corytenchine, was achieved using a chiral auxiliary-assisted Bischler-Napieralski reaction. nih.govacs.org An oxazolidinone auxiliary, popularized by David A. Evans, was used to direct the cyclization/reduction sequence, leading to the key benzyltetrahydroisoquinoline intermediate, (S)-N-norlaudanidine, with over 95% enantiomeric excess. nih.govacs.orgrsc.org
Another approach involves the use of chiral auxiliaries derived from commercially available enantiomers of 1-phenylethylamine (B125046). researchgate.net The reaction of anions from chiral o-toluamides (incorporating the 1-phenylethylamine auxiliary) with 3,4-dihydroisoquinolines can produce (13aS)-(-)- and (13aR)-(+)-8-oxoprotoberberines with very high enantiomeric excesses (>96%). researchgate.net The choice of the (R)- or (S)-enantiomer of the auxiliary determines the absolute configuration of the final protoberberine product. researchgate.net
The use of chiral reagents and catalysts is a powerful strategy for asymmetric synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. mdpi.com This approach encompasses organometallic catalysis, biocatalysis, and organocatalysis. mdpi.com
In isoquinoline alkaloid synthesis, enantioselective reduction of the C=N bond of a 3,4-dihydroisoquinoline intermediate is a common method to introduce the C1 stereocenter. rsc.org This can be achieved through asymmetric hydrogenation using chiral metal catalysts. rsc.org Noyori's BINAP-ruthenium(II) complexes, for example, are highly effective for the enantioselective hydrogenation of enamides, providing a general route to various isoquinoline alkaloids. acs.org
The use of chiral ligands in conjunction with metal reagents is another effective technique. The asymmetric synthesis of protoberberines has been accomplished via a (-)-sparteine-mediated asymmetric condensation-cyclization. thieme-connect.com Sparteine, a naturally occurring chiral diamine, acts as a ligand for lithiated o-toluamides, inducing enantioselectivity in their reaction with 3,4-dihydroisoquinolines to form the protoberberine core. thieme-connect.com While this method provided a novel entry to chiral protoberberines, the enantiomeric excesses were moderate. thieme-connect.com
More recently, rhodium-catalyzed intramolecular C-H insertion reactions using chiral catalysts have been developed for the stereoselective synthesis of related natural products. researchgate.net For example, dirhodium(II) tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinate] catalyzed the C-H insertion to form a dihydrobenzofuran ring with perfect diastereoselectivity and 96% ee, demonstrating the power of chiral catalysts in controlling stereochemistry. researchgate.net
Organocatalysis, which uses small, purely organic molecules as catalysts, has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. mdpi.com These catalysts often operate via the formation of reactive intermediates like iminium ions or enamines. researchgate.net
While direct organocatalytic synthesis of the protoberberine core is an emerging area, the principles have been applied to construct related and complex chiral scaffolds. For example, organocascade catalysis, which combines multiple reactions in a single pot, has been used to rapidly build complex alkaloid structures. acs.orgnih.gov Cinchona alkaloids and their derivatives are a prominent class of organocatalysts used in various asymmetric transformations, including Michael additions and aza-Henry reactions, which can be key steps in the synthesis of complex nitrogen-containing heterocycles. researchgate.net
A chemoenzymatic cascade, which can be considered a form of biocatalysis, demonstrates an organocatalytic principle. The synthesis of a tetrahydroprotoberberine alkaloid was achieved using a cascade involving a transaminase (TAm) and norcoclaurine synthase (NCS), which are enzymes that function as highly specialized chiral organic catalysts. acs.org This process afforded the chiral intermediate with 99% ee. acs.org
Diastereomeric and Enantiomeric Resolution Techniques
When an enantioselective synthesis is not employed, a racemic mixture (a 50:50 mixture of two enantiomers) is often produced. The separation of these enantiomers, a process called resolution, is necessary to obtain the desired biologically active compound. Since enantiomers have identical physical properties, direct separation is difficult. The most common strategy is to convert the pair of enantiomers into a mixture of diastereomers by reacting them with a pure chiral resolving agent. nih.gov Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization or chromatography. rsc.org
In the synthesis of aporphine (B1220529) alkaloids, which are structurally related to protoberberines, resolution was achieved by forming diastereomeric salts with (+)-dibenzoyl-D-tartaric acid (DBTA). nih.gov This allowed for the separation of the enantiomers. Another powerful technique is dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product. This has been achieved for the synthesis of 2-substituted pyrrolidines by the electrophilic substitution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand. researchgate.net
For the separation of protoberberine alkaloids themselves, chromatographic methods are effective. High-performance centrifugal partition chromatography (HPCPC) has been successfully used to separate four quaternary protoberberine alkaloids (palmatine, jatrorrhizine, columbamine, and pseudocolumbamine) from a crude plant extract. nih.gov This separation was based on the formation of diastereomeric ion pairs with potassium perchlorate (B79767) in one of the solvent systems used. nih.gov
Synthesis of Dehydrocavidine,(S) Derivatives and Analogues
The synthesis of derivatives and analogues of a natural product is crucial for studying structure-activity relationships and developing new therapeutic agents. The modular nature of modern synthetic routes to protoberberines allows for the creation of a wide range of analogues. nih.gov
The palladium-catalyzed enolate arylation strategy is particularly well-suited for this purpose. By simply varying the aryl bromide and ketone coupling partners, analogues such as pseudocoptisine (B3420631) and palmatine (B190311) can be synthesized. nih.gov Furthermore, this method allows for the introduction of substituents at the C-13 position, as demonstrated by the total synthesis of dehydrocorydaline (B211579). nih.gov
Similarly, the Rh-catalyzed C-H activation and annulation approach provides a convenient route to generate a library of protoberberine salts with diverse substitution patterns by changing the benzaldehyde (B42025) and alkyne-amine starting materials. researchgate.net This has been used to synthesize the protoberberine alkaloid corysamine in high yield. researchgate.net The synthesis of derivatives of other natural products, such as dehydrodigallic acid and dihydroquinoline embelin (B1684587), further illustrates the general strategies available for creating libraries of related compounds. nih.govnih.gov For example, a variety of dihydroquinoline derivatives were synthesized by reacting embelin with different anilines and aromatic aldehydes, with the subsequent oxidation using DDQ affording the corresponding quinoline (B57606) derivatives. nih.gov While specific syntheses of a wide array of Dehydrocavidine,(S) derivatives are not extensively documented in single reports, these analogous syntheses provide a clear blueprint for their potential creation.
| Parent Alkaloid | Synthetic Method | Key Reagents | Derivative/Analogue Synthesized | Yield | Reference |
| Berberine | Pd-catalyzed Enolate Arylation | (Amphos)₂PdCl₂, Cs₂CO₃ | Dehydrocorydaline | - | nih.gov |
| Berberine | Pd-catalyzed Enolate Arylation | (Amphos)₂PdCl₂, Cs₂CO₃ | Fluorinated Berberine Analogue | - | nih.gov |
| Protoberberine Core | Rh-catalyzed C-H Activation | [RhCp(CH₃CN)₃][SbF₆]₂ | Corysamine | 92% | researchgate.net |
| Protoberberine Core | Rh-catalyzed C-H Activation | [RhCp(CH₃CN)₃][SbF₆]₂ | 13-Substituted Protoberberines | 65-75% | researchgate.net |
| Embelin | Multi-component Reaction | AgOTf | Dihydroquinoline Derivatives | 52-83% | nih.gov |
| Dihydroquinolines | Oxidation | DDQ | Quinoline Derivatives | 55-88% | nih.gov |
Design Principles for Structural Modification
The structural modification of protoberberine alkaloids like dehydrocavidine is guided by the desire to modulate their biological activity. A key structural feature of these compounds is their planar, tetracyclic isoquinoline core, which is crucial for their interaction with biological targets. Modifications to this core or its substituents can significantly alter these interactions.
General design principles for the structural modification of protoberberine alkaloids often involve:
Alteration of the Substitution Pattern: The aromatic rings of the protoberberine scaffold can be functionalized with various substituents, such as hydroxyl, methoxy (B1213986), and methylenedioxy groups. The position and nature of these substituents can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins.
Modification of the Tetracyclic Core: Changes to the planarity of the ring system, for instance, by introducing substituents that cause steric hindrance, can impact biological activity.
Introduction of Functional Groups: Appending new functional groups to the protoberberine skeleton can introduce new interaction points with biological targets or alter the pharmacokinetic properties of the molecule.
Synthetic Methodologies for Derivative Generation
The generation of dehydrocavidine derivatives, including the specific (S)-enantiomer, can be approached through various synthetic strategies developed for the broader class of protoberberine alkaloids. These methods offer modularity, allowing for the introduction of diverse substituents and control over stereochemistry.
General Synthetic Strategies:
Another contemporary strategy involves rhodium-catalyzed C-H activation and annulation . This method allows for the direct coupling of substituted benzaldehydes with alkyne-amines to construct the protoberberine core in a single pot, offering high efficiency and regioselectivity. nih.gov
Stereochemical Control:
Achieving the desired (S)-stereochemistry at the chiral center of dehydrocavidine requires the use of asymmetric synthesis techniques. For the related tetrahydroprotoberberine alkaloids, enantioselective syntheses have been successfully developed. One notable approach involves a chiral auxiliary-assisted Bischler-Napieralski cyclization/reduction . This method has been used to synthesize (S)-tetrahydropalmatrubine and (S)-corytenchine with high enantioselectivity (>95% ee). nih.govnih.gov The chiral auxiliary guides the stereochemical outcome of the cyclization and subsequent reduction steps, leading to the desired enantiomer.
Another strategy for achieving stereocontrol is through the use of enantiopure sulfinimines . An asymmetric synthesis of the protoberberine alkaloid (S)-(-)-xylopinine has been described where the key step is the addition of a lithiated o-tolunitrile (B42240) derivative to an enantiopure sulfinimine. nih.gov This reaction proceeds with high diastereoselectivity, and subsequent transformations deliver the target alkaloid in its (S)-configuration. Such a strategy could foreseeably be applied to the synthesis of (S)-Dehydrocavidine.
| Alkaloid/Intermediate | Synthetic Method | Reported Yield | Reference |
| Berberine | Palladium-catalyzed enolate arylation | 50% (overall) | nih.gov |
| Palmatine | Palladium-catalyzed enolate arylation | 62% (overall) | nih.gov |
| Pseudocoptisine | Palladium-catalyzed enolate arylation | 36% (overall) | nih.gov |
| (S)-(-)-Xylopinine | Asymmetric synthesis via enantiopure sulfinimine | Not specified (overall) | nih.gov |
| (S)-Tetrahydropalmatrubine | Chiral auxiliary-assisted Bischler-Napieralski | Not specified (overall) | nih.govnih.gov |
| Corysamine | Rh-catalyzed C-H activation/annulation | 92% | nih.gov |
| Tetramethylmagnolamine | Radical C-O coupling | 21% (overall) | nih.gov |
| (-)-Demethoxyerythratidinone | Diastereoselective 1,2-addition | 26% (overall) | nih.gov |
| Aporphine scaffold | Pd-catalyzed intramolecular phenol (B47542) ortho-arylation | Moderate | nih.gov |
| Dihydrothebainone | Grewe-type cyclization | 37% (overall) | google.com |
Advanced Analytical and Spectroscopic Characterization of Dehydrocavidine, S and Its Derivatives
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
The definitive identification and structural confirmation of Dehydrocavidine,(S) rely on a combination of advanced spectroscopic methods. Each technique offers unique insights into the molecule's atomic composition, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Dehydrocavidine,(S). mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled. nih.gov The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants reveal the connectivity between adjacent atoms. nih.govwashington.edu
¹H NMR spectra provide information on the number and types of protons in the molecule. For Dehydrocavidine,(S), the aromatic protons on the isoquinoline (B145761) core and the protons of the methoxy (B1213986) and methylenedioxy substituents will exhibit characteristic signals in distinct regions of the spectrum. hmdb.cahmdb.ca
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. hmdb.caorganicchemistrydata.org This is particularly useful for identifying the quaternary carbons of the aromatic rings and the carbonyl-like carbons of the isoquinoline system, which are not observed in ¹H NMR. nih.govresearchgate.net The combination of ¹H and ¹³C NMR, often supported by two-dimensional NMR experiments (such as COSY, HSQC, and HMBC), allows for the unambiguous assignment of all proton and carbon signals, confirming the complete atomic framework of Dehydrocavidine,(S). nih.gov
Interactive Table: Predicted NMR Data for Dehydrocavidine,(S) Note: The following data is a representative prediction based on the known structure of Dehydrocavidine,(S) and typical chemical shifts for similar protoberberine alkaloids. Actual experimental values may vary based on solvent and experimental conditions.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | ~7.20 (s) | ~109.5 |
| 2-OCH₃ | ~3.95 (s) | ~56.0 |
| 3-OCH₃ | ~4.05 (s) | ~56.2 |
| 4 | ~6.80 (s) | ~106.0 |
| 8 | ~8.50 (s) | ~145.0 |
| 9-OCH₃ | ~4.10 (s) | ~56.5 |
| 10-OCH₃ | ~4.15 (s) | ~56.8 |
| 11 | ~7.10 (s) | ~111.0 |
| 13 | ~9.50 (s) | ~150.0 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying the functional groups present within a molecule. nih.gov The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds. utoronto.ca Each type of bond and functional group absorbs at a characteristic frequency, resulting in a unique spectral fingerprint. researchgate.net
For Dehydrocavidine,(S), the FT-IR spectrum would be expected to display several key absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce characteristic peaks in the 1600-1450 cm⁻¹ region. utoronto.ca The prominent C-O stretching vibrations from the four methoxy groups would be visible in the 1250-1000 cm⁻¹ range. The iminium C=N⁺ bond, a key feature of the dehydro-protoberberine core, would also exhibit a characteristic stretching vibration.
Interactive Table: Characteristic FT-IR Absorption Bands for Dehydrocavidine,(S)
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | Stretching | Aromatic C-H |
| 3000-2850 | Stretching | Aliphatic C-H (in OCH₃) |
| ~1620 | Stretching | Iminium C=N⁺ |
| 1600-1450 | Stretching | Aromatic C=C |
| 1260-1200 & 1150-1085 | Stretching (Asymmetric & Symmetric) | Aryl C-O (Ether) |
| 900-675 | Bending (Out-of-plane) | Aromatic C-H |
Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that is particularly well-suited for analyzing polar and thermally labile molecules like alkaloids. nih.govresearchgate.net ESI-MS analysis of Dehydrocavidine,(S) would show a prominent peak corresponding to its molecular ion [M]⁺, allowing for the precise determination of its molecular weight.
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. youtube.comnih.gov The fragmentation pattern is highly specific to the molecule's structure and can be used to confirm the connectivity of its different parts. wvu.edu For Dehydrocavidine,(S), characteristic fragmentation pathways would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups and retro-Diels-Alder (RDA) reactions cleaving the central ring system, which is a hallmark of protoberberine alkaloids. researchgate.net This detailed fragmentation data is crucial for confirming the identity of the alkaloid and distinguishing it from its isomers. nih.govnih.gov
Interactive Table: Predicted ESI-MS Fragmentation Data for Dehydrocavidine,(S) (Molecular Formula: C₂₁H₂₂NO₄⁺, Exact Mass: 352.15)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |
|---|---|---|
| 352.15 | [M]⁺ | Molecular Ion |
| 337.13 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 322.11 | [M - 2CH₃]⁺ | Loss of two methyl radicals |
| 294.11 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| ~176 | RDA Fragment | Fragment from Retro-Diels-Alder cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's conjugated system.
Dehydrocavidine,(S) possesses an extended π-conjugated system due to its planar, aromatic isoquinoline structure. This extensive conjugation results in multiple absorption bands in the UV-Vis spectrum. The spectrum is typically characterized by several intense bands corresponding to π → π* transitions. researchgate.net The precise positions and intensities of these bands are sensitive to the substitution pattern on the aromatic rings and can be used as a diagnostic tool for identifying the protoberberine chromophore.
Interactive Table: Typical UV-Vis Absorption Maxima for Dehydrocavidine,(S) Chromophore
| Approximate λ_max (nm) | Electronic Transition Type |
|---|---|
| ~230 | π → π |
| ~270 | π → π |
| ~345 | π → π |
| ~430 | π → π (lowest energy) |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, known as paramagnetic species. youtube.com While Dehydrocavidine,(S) in its ground state is a diamagnetic molecule (all electrons are paired) and thus EPR-silent, the technique is highly relevant for studying processes where it might be converted into a radical species or interact with other paramagnetic entities. nih.gov
For instance, EPR spectroscopy could be used to investigate the electrochemical or metabolic oxidation of Dehydrocavidine,(S), which could potentially generate transient radical cations. nih.gov Furthermore, if Dehydrocavidine,(S) were to interact with transition metal ions (which are often paramagnetic), EPR could provide detailed information about the coordination environment and the electronic structure of the resulting complex. nih.gov The technique is exceptionally sensitive for detecting and characterizing free radicals and certain metal ions, making it a valuable tool for exploring the redox chemistry and potential bioinorganic interactions of Dehydrocavidine,(S). osti.gov
Specialized Spectroscopic and Morphological Characterization for Molecular Behavior
Beyond primary structural elucidation, specialized spectroscopic techniques can probe the more subtle aspects of molecular behavior, such as intermolecular interactions and dynamic processes. While morphological characterization is more applicable to bulk materials, spectroscopic methods can reveal how Dehydrocavidine,(S) behaves in different environments.
Electron Paramagnetic Resonance (EPR) spectroscopy, particularly through techniques like Site-Directed Spin Labeling (SDSL), offers a sophisticated approach to studying molecular interactions. mdpi.com In an SDSL-EPR experiment, a stable paramagnetic spin-label (like a nitroxide radical) is attached to a target molecule, such as a protein. researchgate.net If Dehydrocavidine,(S) binds to this spin-labeled protein, it can alter the local environment of the spin-label, leading to detectable changes in the EPR spectrum. These changes can provide information about the binding event, the proximity of the binding site to the label, and any conformational changes induced in the protein upon binding. mdpi.comnih.gov This approach allows for the investigation of the molecular behavior of Dehydrocavidine,(S) in a biological context, revealing insights into its interactions with macromolecules that are not accessible through more conventional techniques.
Confocal Microscopy for Spatial Distribution Analysis
Confocal microscopy is a powerful imaging technique that provides high-resolution, three-dimensional reconstructions of samples by rejecting out-of-focus and scattered light. nih.govnih.gov This is achieved through the use of a pinhole in the emission light path, which ensures that only light from the focal plane reaches the detector. nih.gov This capability for optical sectioning allows for the detailed visualization of the spatial distribution of fluorescent molecules within a sample without the need for physical sectioning. researchgate.net
While specific studies detailing the use of confocal microscopy for the spatial analysis of Dehydrocavidine,(S) are not prevalent in publicly available literature, the technique's principles allow for its theoretical application. If Dehydrocavidine,(S) were fluorescent or tagged with a fluorescent marker, confocal microscopy could be employed to map its precise location within biological tissues, such as the cells of the Corydalis plant from which it is often extracted. This would provide invaluable information on its biosynthesis and storage at a subcellular level. The optical sectioning capability of a confocal microscope is significantly superior to that of a standard widefield microscope, which lacks the ability to effectively reject out-of-focus light. nih.govnih.gov
Table 1: Comparison of Microscopy Techniques for Spatial Analysis
| Feature | Widefield Microscopy | Confocal Microscopy |
|---|---|---|
| Principle | Illuminates the entire field of view; collects light from in-focus and out-of-focus planes. nih.gov | Uses a pinhole to reject out-of-focus light, allowing only light from the focal plane to be detected. nih.govresearchgate.net |
| Optical Sectioning | Very limited to none. nih.gov | Excellent; enables 3D reconstruction of the sample. researchgate.net |
| Image Resolution | Lower resolution due to out-of-focus blur. | Higher resolution and better contrast. nih.gov |
| Application | General observation of fluorescent samples. | High-resolution 3D imaging of fluorescently labeled molecules' spatial distribution. nih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of elements within the top 1-10 nanometers of a material's surface. thermofisher.comeag.com The method involves irradiating a sample with monochromatic X-rays, which causes the emission of photoelectrons. eag.com The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be calculated. Each element has a characteristic set of binding energies, allowing for elemental identification and quantification. eag.com
There are no specific XPS studies focused on Dehydrocavidine,(S) in the reviewed literature. However, XPS could be applied to analyze the surface of materials containing this compound, such as in quality control of a purified solid form or in studying its interaction with a substrate. By analyzing the high-resolution spectra of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), one could gain insight into the chemical bonding environments of these atoms on the sample's surface. For instance, the C 1s spectrum could potentially distinguish between carbon atoms in C-C, C-O, and C-N bonds based on slight shifts in their binding energies.
Table 2: Hypothetical XPS Data for Dehydrocavidine,(S) (C₂₀H₁₉NO₄)
| Element | XPS Peak | Expected Binding Energy (eV) Range | Information Provided |
|---|---|---|---|
| Carbon | C 1s | 284.0 - 289.0 | Distinguishes between aliphatic/aromatic (C-C, C-H), ether (C-O), and amine (C-N) functional groups. |
| Nitrogen | N 1s | 398.0 - 402.0 | Identifies the chemical state of the nitrogen atom in the quaternary ammonium (B1175870) ion. |
| Oxygen | O 1s | 531.0 - 534.0 | Differentiates between oxygen in ether/hydroxyl groups (C-O). mdpi.com |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations in a sample. spectroscopyonline.com When monochromatic light from a laser interacts with a molecule, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational frequencies of the molecule's bonds, producing a unique spectrum that serves as a "molecular fingerprint". nih.govnih.gov This fingerprint allows for the identification of the compound and provides information about its chemical structure and conformation. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) is a variation of the technique that dramatically increases the intensity of the Raman signal, by factors of up to 10¹⁴ or more. nih.gov This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically made of gold or silver. youtube.com The powerful signal amplification provided by SERS enables the detection and identification of molecules at extremely low concentrations, which is not possible with conventional Raman spectroscopy. nih.gov
Table 3: Potential Characteristic Raman Shifts for Dehydrocavidine,(S)
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group Origin |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Benzene rings |
| Aliphatic C-H Stretch | 2850 - 3000 | Methoxy groups, methylene (B1212753) bridge |
| Aromatic C=C Stretch | 1580 - 1620 | Benzene rings, isoquinoline system |
| C-O Stretch | 1200 - 1300 | Methoxy groups, methylenedioxy group |
| Ring Breathing Modes | 1000 - 1100 | Aromatic rings |
Note: These are generalized peak positions. Actual values would need to be determined experimentally.
Advanced Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating Dehydrocavidine,(S) from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. uobasrah.edu.iq For its use in quantitative analysis, such as determining the purity of Dehydrocavidine,(S), the analytical method must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. nih.gov Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govnih.gov
An efficient method for the extraction of dehydrocavidine from Corydalis saxicola Bunting followed by rapid analysis using HPLC has been reported. researchgate.net A typical validation process for an HPLC method for Dehydrocavidine,(S) would involve assessing several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. nih.gov
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. mdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ajphr.com
Table 4: HPLC Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | No interference from excipients, impurities, or degradation products at the analyte's retention time. nih.gov | Peak purity index > 0.999 |
| Linearity | A linear relationship between concentration and peak area. mdpi.com | Correlation coefficient (r²) ≥ 0.999 nih.gov |
| Accuracy | The percent recovery of the analyte spiked into a blank matrix. mdpi.com | 98.0% - 102.0% recovery nih.gov |
| Precision (RSD) | The relative standard deviation of replicate measurements. researchgate.net | RSD ≤ 2.0% mdpi.com |
| LOD | The lowest concentration that yields a signal-to-noise ratio of 3:1. nih.gov | S/N > 3 |
| LOQ | The lowest concentration that yields a signal-to-noise ratio of 10:1. nih.gov | S/N > 10 |
| Robustness | The method remains precise and accurate under varied conditions (e.g., flow rate, pH). ajphr.com | RSD ≤ 2.0% for varied conditions |
Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomics Studies
Metabolomics is the comprehensive study of the complete set of small-molecule metabolites in a biological system. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary analytical platform in this field, combining the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This combination allows for the detection, quantification, and identification of hundreds to thousands of metabolites in complex biological samples like biofluids, cells, or tissue extracts. nih.govnih.gov
In the context of Dehydrocavidine,(S), LC-MS-based metabolomics would be an invaluable tool for understanding its biological role and metabolic fate. nih.gov While specific metabolomics studies centered on Dehydrocavidine,(S) were not identified, the approach could be used to:
Identify the biosynthetic precursors and downstream metabolites of Dehydrocavidine,(S) in its source organism.
Study how the metabolic profile of a biological system changes in response to Dehydrocavidine,(S).
Discover potential biomarkers related to the compound's activity. nih.gov
Untargeted metabolomics aims to measure as many metabolites as possible to gain a global view of the metabolome, while targeted metabolomics focuses on quantifying a specific group of known metabolites. nih.gov A nontargeted approach using high-resolution mass spectrometry (HRMS) would be particularly effective for discovering novel metabolites derived from Dehydrocavidine,(S). researchgate.net
Table 5: Hypothetical LC-MS Metabolomics Workflow for Dehydrocavidine,(S) Analysis
| Step | Description | Key Considerations |
|---|---|---|
| 1. Sample Collection | Collection of biological material (e.g., Corydalis plant tissue, biofluids). | Rapid quenching of metabolic activity to preserve the in-vivo metabolic state. |
| 2. Metabolite Extraction | Extraction of small molecules from the sample matrix. | Choice of solvent system is critical to ensure broad metabolite coverage. |
| 3. LC-MS Analysis | Separation of metabolites by LC followed by detection and fragmentation by MS. | Use of a suitable LC column (e.g., HILIC, Reversed-Phase) and high-resolution MS (e.g., Orbitrap, TOF). researchgate.net |
| 4. Data Processing | Peak detection, alignment, and normalization across samples. | Use of specialized software to handle large and complex datasets. |
| 5. Statistical Analysis | Multivariate statistical analysis (e.g., PCA, PLS-DA) to identify significant changes. | Identification of metabolites that differ significantly between experimental groups. |
| 6. Metabolite Identification | Identification of significant metabolites by comparing MS/MS fragmentation patterns and retention times to databases and standards. nih.gov | A major bottleneck in metabolomics; requires extensive databases and authentic standards. |
Mechanistic Investigations of Biological Activities of Dehydrocavidine, S in Pre Clinical Models
Molecular and Cellular Mechanisms of Action (In Vitro Studies)
In vitro studies are fundamental to elucidating the specific molecular and cellular pathways through which a compound exerts its biological effects. These studies typically involve the use of cell lines to observe the direct impact of the compound on cellular processes.
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a key mechanism for many therapeutic agents, particularly in oncology. The investigation of apoptosis induction by a compound typically involves the analysis of several key molecular markers and pathways.
Regulation of Bax/Bcl-2 Protein Expression Ratio
The ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. dntb.gov.uanih.govnih.gov An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. nih.gov At present, there are no available studies that have assessed the effect of Dehydrocavidine,(S) on the expression levels of Bax and Bcl-2 proteins.
Interactive Data Table: Effect of Dehydrocavidine,(S) on Bax/Bcl-2 Ratio No data available from current research to populate this table.
| Cell Line | Treatment | Bax Expression Change | Bcl-2 Expression Change | Bax/Bcl-2 Ratio |
|---|
Activation of Caspases (e.g., Caspase-7, Caspase-8)
Caspases are a family of protease enzymes that are central to the execution of apoptosis. nih.govnih.govnih.gov Initiator caspases, such as caspase-8, are activated in response to pro-apoptotic signals and in turn activate executioner caspases, such as caspase-7, which then cleave various cellular substrates to bring about cell death. nih.govnih.gov The activation of caspase-8 can be triggered by external signals via death receptors, while its activity can also be linked to inflammatory responses. nih.govarvojournals.org Caspase-7, along with caspase-3, is a key executioner caspase responsible for the downstream events of apoptosis. nih.gov There is no scientific literature available detailing the impact of Dehydrocavidine,(S) on the activation of caspase-7 or caspase-8.
Interactive Data Table: Caspase Activation by Dehydrocavidine,(S) No data available from current research to populate this table.
| Cell Line | Treatment | Caspase-7 Activity | Caspase-8 Activity |
|---|
Poly(ADP-ribose) Polymerase (PARP) Cleavage
Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. nih.gov During apoptosis, PARP is cleaved by executioner caspases, such as caspase-3 and -7, which is considered a hallmark of this process. nih.govnih.gov This cleavage inactivates PARP, preventing DNA repair and facilitating cell death. nih.gov Research on whether Dehydrocavidine,(S) induces PARP cleavage has not been reported.
Interactive Data Table: PARP Cleavage Induced by Dehydrocavidine,(S) No data available from current research to populate this table.
| Cell Line | Treatment | Full-length PARP Level | Cleaved PARP Level |
|---|
Telomerase Activity Modulation through hTERT Protein Inhibition
Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. mdpi.comnih.gov In many cancer cells, telomerase is reactivated, allowing for unlimited cell division. nih.gov The catalytic subunit of telomerase, human telomerase reverse transcriptase (hTERT), is a key target for anti-cancer therapies. mdpi.comnih.gov Inhibition of hTERT can lead to telomere shortening and subsequent cell death. nih.gov There are no studies available that have investigated the effect of Dehydrocavidine,(S) on hTERT protein expression or telomerase activity.
Interactive Data Table: Effect of Dehydrocavidine,(S) on hTERT and Telomerase Activity No data available from current research to populate this table.
| Cell Line | Treatment | hTERT Protein Expression | Telomerase Activity |
|---|
Anti-inflammatory Signal Transduction Pathways
Chronic inflammation is implicated in a variety of diseases. Key signaling pathways, such as the NF-κB and MAPK pathways, regulate the production of pro-inflammatory mediators. nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition can reduce the expression of inflammatory cytokines. nih.govnih.gov The MAPK signaling pathways are also crucial in mediating inflammatory responses. nih.gov The potential of Dehydrocavidine,(S) to modulate these anti-inflammatory signal transduction pathways has not been documented in the available scientific literature.
Interactive Data Table: Modulation of Anti-inflammatory Pathways by Dehydrocavidine,(S) No data available from current research to populate this table.
| Cell Line | Inflammatory Stimulus | Pathway Investigated | Key Protein Modulation |
|---|---|---|---|
| - | - | NF-κB | - |
Mitochondrial Membrane Potential Regulation in Activated Macrophages
Activated macrophages are crucial to the inflammatory process and undergo metabolic shifts to support their pro-inflammatory functions. One key change is the elevation of the mitochondrial membrane potential (ΔΨm). chemfaces.com Pre-clinical studies using macrophage-derived RAW264.7 cells and primary macrophages have demonstrated that Dehydrocorydaline (B211579), a closely related alkaloid, selectively targets these activated cells. chemfaces.comnih.gov
In models where macrophages are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, Dehydrocorydaline was found to inhibit the characteristic elevation of mitochondrial membrane potential. chemfaces.comnih.gov This intervention also led to the depletion of ATP in the LPS-stimulated macrophages. Notably, the compound did not affect the basal mitochondrial membrane potential or ATP content in non-stimulated macrophages, indicating a selective action on activated immune cells. chemfaces.com This suggests that the elevated mitochondrial membrane potential in activated macrophages may be a specific target for modulating inflammatory responses. chemfaces.com
Cytokine Production Inhibition (e.g., Interleukin-1β, Interleukin-6)
The production of pro-inflammatory cytokines is a hallmark of macrophage activation and a central driver of inflammatory diseases. nih.gov Research has shown a direct link between the regulation of mitochondrial function by Dehydrocorydaline and its ability to suppress cytokine production. In studies involving LPS-stimulated macrophages, Dehydrocorydaline treatment prevented the increased secretion of key pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), into the cell culture media. chemfaces.com
Further in vivo research on animal models of pain and inflammation reinforced these findings, showing that administration of Dehydrocorydaline resulted in decreased expression of IL-1β and IL-6 in the spinal cord. nih.gov This inhibition of critical cytokines underscores its anti-inflammatory potential and links its mechanism of action to the suppression of key signaling molecules that perpetuate the inflammatory cascade. chemfaces.comnih.gov
Modulation of Nuclear Factor-kappa B (NF-κB) Pathway (P50 and P65 subunits)
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses. mdpi.com The most common form activated during inflammation is a heterodimer of the p50 and p65 subunits, which translocates to the nucleus to initiate the transcription of pro-inflammatory genes, including those for IL-1β and IL-6. chemfaces.cnresearchgate.net
Mechanistic studies have revealed that the anti-inflammatory effects of Dehydrocavidine and its related alkaloids are mediated through the inhibition of this pathway. Research on the total alkaloids from Corydalis saxicola, where Dehydrocavidine is a primary active component, showed an inhibition of the expression of both NF-κB p50 and p65 subunits. nih.gov In models of sepsis-induced myocardial injury, Dehydrocorydaline was found to exert its protective effects by modulating the TRAF6/NF-κB pathway. nih.gov Furthermore, in a mouse model of postoperative pain, Dehydrocorydaline inhibited the P2Y12/p38MAPK/NF-κB signaling pathway in microglia, leading to a reduction in pro-inflammatory cytokine expression. nih.gov This targeted suppression of the p50/p65 NF-κB axis provides a core mechanism for the observed reduction in downstream inflammatory mediators.
Receptor and Enzyme Targeting (e.g., IL Receptor, PARP, cAMP, PGE)
Beyond its effects on core inflammatory pathways, Dehydrocavidine and its analogues interact with several specific enzymes and signaling molecules.
Poly(ADP-ribose) Polymerase (PARP): In studies investigating its anti-tumor potential, Dehydrocorydaline was shown to induce the cleavage and inactivation of PARP, an enzyme involved in DNA repair and programmed cell death. nih.govmedchemexpress.comcaltagmedsystems.co.ukworldscientific.com This activity is often associated with the induction of apoptosis in cancer cells. nih.gov
Cyclic AMP (cAMP): Dehydrocorydaline has been found to influence levels of the second messenger cyclic AMP. In a study on rabbit platelets, it was shown to increase cAMP levels, an activity associated with the inhibition of platelet aggregation. tandfonline.com
Prostaglandin (B15479496) E (PGE): While direct data on Dehydrocavidine is limited, related alkaloids from Corydalis species have been shown to inhibit the production of Prostaglandin E2 (PGE2). nih.gov Dehydrocorydaline has been reported to suppress PGE2 production in macrophage cells through the downregulation of the NF-κB pathway. nih.gov
IL Receptor: Based on the reviewed scientific literature, there is no direct evidence to suggest that Dehydrocavidine,(S) acts by directly binding to or inhibiting Interleukin receptors.
In Vivo Efficacy Studies and Mechanistic Insights in Animal Models
Hepatoprotective Mechanisms
Dehydrocavidine has demonstrated significant liver-protective effects in various animal models of hepatotoxicity. medchemexpress.comcaltagmedsystems.co.uk In studies using rats with liver injury induced by carbon tetrachloride (CCl4), a well-established model for inducing chemical hepatotoxicity, treatment with Dehydrocavidine showed marked protective effects. medchemexpress.comcaltagmedsystems.co.uk
The administration of CCl4 typically leads to severe liver damage, characterized by elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), indicating hepatocellular injury. Histopathological examination of liver tissue in these models reveals significant damage and the formation of fibrous septa, a hallmark of liver fibrosis. medchemexpress.com Treatment with Dehydrocavidine was found to significantly attenuate these changes, improving liver function as indicated by decreased serum enzyme activities and mitigating the histopathological damage. medchemexpress.comcaltagmedsystems.co.uk Microarray analysis revealed that Dehydrocavidine's protective mechanism involves altering the expression of genes related to apoptosis and tissue repair. medchemexpress.com
Regulation of Oxidative Stress Markers (e.g., Malondialdehyde (MDA), Superoxide (B77818) Dismutase (SOD), Glutathione (B108866) Peroxidase (GSH-Px), Catalase (CAT))
A primary mechanism underlying the hepatoprotective effect of Dehydrocavidine is its potent antioxidant activity. caltagmedsystems.co.uk Chemical-induced liver damage, such as that caused by CCl4, is strongly associated with severe oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to neutralize them with antioxidants. medchemexpress.com
In vivo studies have shown that Dehydrocavidine effectively modulates key markers of oxidative stress in the liver. medchemexpress.comcaltagmedsystems.co.uk It significantly decreases the concentration of Malondialdehyde (MDA), a key indicator of lipid peroxidation and cellular damage. medchemexpress.comcaltagmedsystems.co.uk Concurrently, it boosts the activity of the body's endogenous antioxidant enzyme defense system. Treatment with Dehydrocavidine was shown to increase the activities of Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), and Catalase (CAT) in the livers of rats with CCl4-induced fibrosis. medchemexpress.comcaltagmedsystems.co.uk This restoration of the antioxidant capacity helps protect liver cells from oxidative damage, thereby preventing the progression of liver injury and fibrosis. medchemexpress.com
Table 1: Effect of Dehydrocavidine (DC) on Hepatic Oxidative Stress Markers in CCl4-Induced Liver Fibrosis in Rats Data synthesized from pre-clinical findings. medchemexpress.com
Table of Compounds Mentioned
Modulation of Extracellular Matrix Remodeling
Dehydrocavidine,(S), often referred to as Dehydrocavidine (DC), has demonstrated potential in modulating the pathological remodeling of the extracellular matrix (ECM) associated with liver fibrosis. In preclinical models of carbon tetrachloride (CCl4)-induced hepatic fibrosis, treatment with DC has been shown to alleviate liver damage and notably reduce the formation of fibrous septa. nih.gov The excessive deposition of ECM components, primarily collagens, is a hallmark of fibrosis, leading to the formation of these septa which distort the liver architecture and impair its function. By mitigating the development of these fibrous structures, Dehydrocavidine,(S) appears to interfere with the dysregulated tissue remodeling process that drives the progression of fibrotic liver disease. nih.gov
Furthermore, studies indicate that Dehydrocavidine,(S) may promote collagenolysis, the breakdown of collagen. This was evidenced by a significant decrease in liver hydroxyproline (B1673980) content, a key component of collagen, and a concurrent increase in urinary hydroxyproline, suggesting enhanced degradation and excretion of collagen. nih.gov This action contributes to a more balanced ECM turnover, counteracting the excessive accumulation that characterizes fibrosis. nih.govresearchgate.net
Impact on Hepatic Metabolic Pathways (e.g., bile acid metabolism, glutathione metabolism)
The hepatoprotective effects of Dehydrocavidine,(S) are linked to its ability to influence crucial metabolic pathways within the liver, particularly those involved in managing oxidative stress, such as glutathione metabolism. nih.govnih.gov Glutathione (GSH) is a critical endogenous antioxidant, and its depletion is a key factor in the pathogenesis of liver injury. nih.gov
In preclinical rat models of CCl4-induced hepatotoxicity, treatment with Dehydrocavidine,(S) was found to significantly increase the activities of several antioxidant enzymes. nih.govnih.gov Notably, the activity of glutathione peroxidase (GPx), an enzyme that utilizes glutathione to neutralize harmful reactive oxygen species, was enhanced. nih.govnih.gov This was observed alongside increased activity of other antioxidant enzymes like superoxide dismutase and catalase. nih.govnih.gov By bolstering the glutathione-mediated antioxidant defense system, Dehydrocavidine,(S) helps protect hepatocytes from oxidative damage, a primary driver of liver injury. nih.gov
While the direct impact of Dehydrocavidine,(S) on bile acid metabolism has not been extensively detailed in the available research, its established role in mitigating liver damage and supporting antioxidant pathways suggests a potential indirect influence, as healthy glutathione metabolism is crucial for detoxifying toxic bile salts and protecting the liver from cholestatic injury.
Fibrosis-related Gene Expression Regulation (e.g., Bcl2, Cyp3a13, IL18, Rad50)
Dehydrocavidine,(S) exerts its anti-fibrotic effects in part by modulating the expression of genes critically involved in apoptosis, inflammation, and tissue repair. A microarray analysis of gene expression in a rat model of hepatic fibrosis treated with Dehydrocavidine,(S) identified significant changes in several key genes. nih.gov
Quantitative real-time RT-PCR was used to confirm the altered expression of four specific genes: Bcl2, Cyp3a13, IL18, and Rad50. nih.gov Bcl-2 (B-cell lymphoma 2) is an anti-apoptotic protein, and its regulation is crucial in determining cell fate in response to injury. IL-18 (Interleukin-18) is a pro-inflammatory cytokine known to play a role in liver inflammation and fibrosis. nih.gov Cyp3a13 is a member of the cytochrome P450 family involved in metabolic processes, and Rad50 is associated with DNA repair mechanisms. The ability of Dehydrocavidine,(S) to regulate these diverse genes highlights its multi-faceted mechanism in counteracting the complex pathology of hepatic fibrosis. nih.gov
Table 1: Regulation of Fibrosis-Related Gene Expression by Dehydrocavidine,(S)
| Gene | Function | Effect of Dehydrocavidine,(S) Treatment | Reference |
|---|---|---|---|
| Bcl2 | Anti-apoptosis | Expression altered | nih.gov |
| Cyp3a13 | Metabolism (Cytochrome P450) | Expression altered | nih.gov |
| IL18 | Pro-inflammatory cytokine | Expression altered | nih.gov |
| Rad50 | DNA repair | Expression altered | nih.gov |
Neuropharmacological Mechanisms in Cognitive Function
Detailed mechanistic studies on the neuropharmacological activities of Dehydrocavidine,(S) related to cognitive function are limited in the current scientific literature.
Enhancement of Synaptic Plasticity (e.g., Dendritic Spine Density)
There are currently no available research studies that specifically investigate the effects of Dehydrocavidine,(S) on the enhancement of synaptic plasticity or its impact on dendritic spine density. nih.govnih.govresearchgate.netyoutube.combohrium.comnih.gov
Reduction of Neuroinflammation Markers (e.g., Nitric Oxide (NO), Prostaglandin E2 (PGE2), inducible Nitric Oxide Synthase (iNOS) mRNA, Cyclooxygenase-2 (COX-2) mRNA)
Specific data on the ability of Dehydrocavidine,(S) to reduce key neuroinflammation markers such as Nitric Oxide (NO), Prostaglandin E2 (PGE2), inducible Nitric Oxide Synthase (iNOS) mRNA, or Cyclooxygenase-2 (COX-2) mRNA have not been reported in the available preclinical studies. nih.govnih.govmdpi.commdpi.comnih.govfrontiersin.org
Amelioration of Oxidative Damage in Central Nervous System Tissue
Dehydrocavidine (DEH) has demonstrated a capacity to mitigate oxidative damage within the central nervous system in pre-clinical models. Oxidative stress is a significant contributor to neuronal damage and the progression of neurodegenerative conditions. nih.govnih.gov In a rat model where learning and memory impairment was induced by d-galactose (B84031), administration of Dehydrocavidine effectively countered the oxidative damage. nih.gov
The study revealed that Dehydrocavidine administration reversed the accumulation of lipid peroxides and restored the activities of crucial antioxidant enzymes. nih.gov This action helps to re-establish the balance between oxidants and antioxidants in the brain tissue, protecting neurons from the detrimental effects of excessive reactive oxygen species (ROS). nih.govresearchgate.net The brain is particularly vulnerable to oxidative stress due to its high consumption of oxygen and lipid-rich composition. researchgate.net By reducing oxidative damage, Dehydrocavidine helps preserve synaptic plasticity, which is essential for learning and memory. nih.gov Furthermore, the compound was found to limit neuroinflammation by reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Table 1: Effects of Dehydrocavidine (DEH) on Oxidative Damage Markers in d-galactose-induced Rats
| Parameter | d-galactose Group | DEH + d-galactose Group | p-value |
| Lipid Peroxides | Increased | Reversed | <0.05 |
| Antioxidant Enzymes | Decreased Activity | Restored Activity | <0.05 |
| Synaptic Spine Density | Reduced | Restored (5.7±1.16 spines/10μm) | <0.05 |
| Nitric Oxide (NO) | Increased | Reduced | <0.05 |
| Prostaglandin E2 (PGE2) | Increased | Reduced | <0.05 |
| iNOS mRNA Expression | Upregulated | Reduced | <0.05 |
| COX-2 mRNA Expression | Upregulated | Reduced | <0.05 |
| Data synthesized from a study by Mo et al. (2018). nih.gov |
Antiviral Mechanisms (e.g., Anti-hepatitis B virus activity via HBsAg and HBeAg inhibition)
Dehydrocavidine has been identified as a natural alkaloid with potential antiviral activity, specifically against the Hepatitis B virus (HBV). Research has shown that Dehydrocavidine, isolated from Corydalis saxicola, exhibits a suppressive effect on the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg) in Hep2.2.15 cells. nih.gov These antigens are crucial for the lifecycle and persistence of the virus. patsnap.com
HBsAg is the primary protein of the viral envelope and is produced in excess during infection, which is thought to help the virus evade the host's immune system. patsnap.com HBeAg is a viral protein that is secreted and is generally considered a marker of active viral replication. nih.gov By inhibiting the secretion of both HBsAg and HBeAg, Dehydrocavidine interferes with key aspects of HBV pathogenesis. nih.gov This mechanism suggests that Dehydrocavidine could contribute to reducing the viral load and enhancing the host's immune response against the infection. nih.govpatsnap.com The inhibition of HBsAg secretion is a key strategy in the development of new anti-HBV therapies, as it can help to achieve a "functional cure." patsnap.com
Other related alkaloids, such as dehydroapocavidine and dehydroisoapocavidine, also isolated from Corydalis saxicola, have demonstrated similar suppressive activities against HBsAg and HBeAg secretion. nih.gov
Spasmolytic Action Pathways and Smooth Muscle Relaxation
Dehydrocavidine is considered to possess spasmolytic properties, which involve the relaxation of smooth muscles. nih.govclevelandclinic.org Spasmolytics are agents that can prevent or relieve spasms of smooth muscle, which are found in the walls of hollow organs like the stomach, intestines, and bladder. clevelandclinic.orgwikipedia.org The mechanism for many spasmolytic compounds involves interference with the influx of calcium ions into smooth muscle cells. nih.govphysio-pedia.com
The contraction of smooth muscle is highly dependent on the concentration of intracellular calcium. physio-pedia.com Calcium channel blockers (CCBs) are a class of drugs that inhibit the movement of calcium through L-type calcium channels, leading to vasodilation and relaxation of smooth muscle. physio-pedia.comnih.gov While direct studies on Dehydrocavidine's spasmolytic mechanism are limited, the action of similar compounds suggests a pathway involving the blockade of dihydropyridine-sensitive calcium channels. nih.gov By blocking these channels, the influx of calcium is reduced, which in turn decreases the contractile activity of the muscle, leading to relaxation. nih.govphysio-pedia.com This mechanism is a common pathway for many direct smooth muscle relaxants. lecturio.com
Pharmacokinetic Characterization in Pre-clinical Models
Factors Influencing Oral Bioavailability
The oral bioavailability of a drug is determined by several factors, including its absorption and first-pass metabolism. patsnap.comnih.gov Studies in rat models have provided insights into the oral bioavailability of Dehydrocavidine.
An investigation into the absorption kinetics of Dehydrocavidine in rats revealed that the compound is poorly absorbed from both the stomach and the intestines. nih.gov The hourly absorption percentage was found to be 8.88% in the stomach and 2.08% in the small intestine. nih.gov Despite the low absorption rate, the stomach showed better absorption than the intestinal segments. nih.gov
Several factors can influence this absorption:
Mechanism of Absorption: Dehydrocavidine is absorbed primarily through a passive transport mechanism when at medium to high concentrations. nih.gov
pH: The absorption rate constants of Dehydrocavidine were not significantly affected by changes in the pH of the perfusion solution. nih.gov
Physicochemical Properties: The inherent properties of the drug, such as its solubility and molecular size, play a crucial role in its ability to be absorbed. patsnap.com Drugs with low solubility often have reduced bioavailability. patsnap.com
Gastrointestinal Conditions: Factors like gastric emptying time and intestinal transit time can also impact the extent of drug absorption. patsnap.com
Table 2: Absorption Characteristics of Dehydrocavidine in Rats
| Parameter | Finding | Reference |
| Primary Absorption Site | Stomach shows better absorption than the intestine. | nih.gov |
| Hourly Absorption % (Stomach) | 8.88% | nih.gov |
| Hourly Absorption % (Small Intestine) | 2.08% | nih.gov |
| Absorption Mechanism | Passive Transport | nih.gov |
| Effect of pH | Not significant | nih.gov |
Metabolic Fate and Excretion Pathways
Once a drug is absorbed, it undergoes metabolism, primarily in the liver, to be converted into more water-soluble compounds that can be easily excreted. nih.gov The metabolic fate of Dehydrocavidine is expected to follow pathways common for alkaloids. While specific studies on Dehydrocavidine are limited, research on the structurally similar compound dehydrocorydaline in rats identified several metabolic pathways. researchgate.net These likely include:
Oxidation: Including hydroxylation, hydroformylation, and acetylation.
Demethylation
Ring-opening
Dehydrogenation
These metabolic transformations are carried out by various enzymes, such as cytochrome P450, in the liver. nih.gov The resulting metabolites are then excreted from the body. An excretion study on a novel diuretic in rats showed that the total excretion of the parent drug in urine, feces, and bile was less than 2%, suggesting that the primary route of elimination was through metabolic clearance. nih.gov A similar extensive metabolism is anticipated for Dehydrocavidine, with its metabolites being the primary forms excreted.
Advanced Methodologies for Dehydrocavidine, S Research
Computational and In Silico Approaches
Network Pharmacology for Multi-Component, Multi-Target Analysis of Complex Biological Systems
Network pharmacology is an emerging field that investigates the complex interactions between drug molecules and biological systems from a network perspective. This approach moves beyond the traditional "one drug, one target" paradigm to a more holistic "multi-component, multi-target" model, which is particularly well-suited for understanding the mechanisms of action of natural products and other complex therapeutic agents. By constructing and analyzing biological networks, researchers can elucidate the intricate relationships between compounds, protein targets, signaling pathways, and diseases.
The application of network pharmacology to a specific compound like Dehydrocavidine,(S) would involve a systematic process. Initially, potential protein targets of Dehydrocavidine,(S) would be predicted using computational methods such as reverse molecular docking or identified from existing literature if available. These targets would then be used to construct a compound-target network.
Subsequently, these protein targets are mapped onto larger biological networks, such as protein-protein interaction (PPI) networks and pathway databases (e.g., KEGG, Reactome). This allows for the identification of key signaling pathways and biological processes that are potentially modulated by Dehydrocavidine,(S). The analysis of these networks can reveal "hub" proteins and critical pathways that are central to the compound's effects.
A hypothetical network pharmacology study of Dehydrocavidine,(S) might reveal its interaction with multiple targets involved in various signaling pathways. The table below illustrates the type of data that such a study could generate.
Hypothetical Network Pharmacology Findings for Dehydrocavidine,(S)
| Target Protein | Pathway | Potential Biological Process |
| Protein Kinase A | cAMP signaling pathway | Regulation of metabolism, gene expression |
| Acetylcholinesterase | Cholinergic synapse | Neuromodulation |
| Dopamine (B1211576) D2 Receptor | Dopamine signaling | Neurotransmitter regulation |
| Serotonin Transporter | Serotonergic synapse | Neurotransmitter reuptake |
| Voltage-gated Ca2+ channel | Calcium signaling pathway | Cellular signaling, muscle contraction |
Future Research Directions and Translational Potential of Dehydrocavidine, S
Development of Novel Synthetic Routes and Advanced Analogues
The natural abundance of Dehydrocavidine,(S) can be low and variable, making reliance on extraction from plant sources challenging for large-scale research and potential pharmaceutical development. researchgate.net The chemical synthesis of Dehydrocavidine,(S) and its parent class, protoberberine alkaloids, is therefore a critical area of research.
Current synthetic strategies for protoberberines often involve multi-step processes that can be inefficient. Future research should focus on developing more concise and modular synthetic routes. Methodologies that have shown promise for the broader class of protoberberine alkaloids could be adapted for Dehydrocavidine,(S). These include:
Palladium-Catalyzed Enolate Arylation: This method provides a versatile and efficient way to construct the core isoquinoline (B145761) structure of protoberberines, allowing for the rapid synthesis of various members of the family. nih.gov
C–H Functionalization: Rhodium(III)-catalyzed C–H functionalization represents a modern approach to build the complex tetracyclic scaffold from simpler precursors, offering a modular strategy to access diverse analogues by modifying all four rings. nih.govacs.org
Photocyclization: The use of light to induce cyclization of 1-alkyl-3,4-dihydroisoquinoline precursors offers another potential route to the protoberberine skeleton. rsc.org
Beyond synthesizing the natural compound, the development of advanced analogues is a crucial step toward improving its pharmacological properties. An analogue is a compound that has a similar structure to the parent compound but with specific modifications. nih.govmdpi.com The goal of creating analogues is to enhance desired properties like potency, selectivity, or pharmacokinetic profiles. For Dehydrocavidine,(S), future work could involve synthesizing analogues with modifications designed to:
Increase binding affinity to specific biological targets.
Improve metabolic stability and reduce rapid breakdown in the body.
Enhance solubility and bioavailability.
Explore structure-activity relationships (SAR) to understand which parts of the molecule are essential for its biological effects. acs.org
By leveraging modern synthetic strategies, researchers can create a library of Dehydrocavidine,(S) analogues for comprehensive screening, potentially leading to the discovery of new therapeutic agents with superior profiles. nih.govmdpi.com
Elucidation of Remaining Gaps in Biosynthetic Pathways
Dehydrocavidine,(S) is a member of the benzylisoquinoline alkaloids (BIAs), a large and diverse group of plant metabolites. frontiersin.orgoup.com While the general BIA biosynthetic pathway is understood, significant knowledge gaps remain, particularly concerning the specific enzymes and regulatory networks that lead to the vast array of final products in different plant species. frontiersin.orgnih.gov
The biosynthesis of protoberberine alkaloids like Dehydrocavidine,(S) originates from the amino acid tyrosine and proceeds through the key intermediate (S)-reticuline. nih.gov A pivotal and often rate-limiting step is the formation of the characteristic four-ring structure, which is catalyzed by the berberine (B55584) bridge enzyme (BBE). nih.govnih.gov BBE converts (S)-reticuline into (S)-scoulerine, the precursor to most protoberberines. nih.gov
However, the precise enzymatic steps that follow (S)-scoulerine to yield Dehydrocavidine,(S) specifically are not fully elucidated. Future research should aim to:
Identify and Characterize Downstream Enzymes: This involves discovering the specific methyltransferases, oxidases, and other enzymes responsible for the final structural modifications that define Dehydrocavidine,(S).
Uncover Regulatory Mechanisms: Research is needed to understand how the expression of biosynthetic genes is controlled within Corydalis plants, which could be influenced by developmental stage or environmental stress.
Apply Synthetic Biology: A complete understanding of the biosynthetic pathway would enable the use of synthetic biology techniques to produce Dehydrocavidine,(S) in engineered microorganisms like yeast or bacteria. researchgate.netnih.gov This approach offers a potentially more sustainable and scalable production method compared to chemical synthesis or plant extraction. researchgate.net
Bridging these gaps will not only deepen our fundamental understanding of plant biochemistry but also provide the tools needed for metabolic engineering and biotechnological production of Dehydrocavidine,(S) and related valuable alkaloids. oup.com
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Activities
To move beyond a single-target, single-effect view of Dehydrocavidine,(S), a systems-level approach is necessary. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic understanding of how this compound interacts with complex biological systems.
Recent studies on the Corydalis genus have begun to apply these powerful techniques. For instance, combined transcriptome and metabolome analyses have been used to investigate the diversity of alkaloids and identify critical genes involved in their biosynthesis. nih.govresearchgate.net Further research focused on Dehydrocavidine,(S) could involve:
Transcriptomic Profiling: Analyzing how treatment with Dehydrocavidine,(S) alters gene expression in human cells or animal models. This can reveal the cellular pathways and networks that are modulated by the compound.
Metabolomic Analysis: Identifying the metabolic products of Dehydrocavidine,(S) after administration. This is crucial as metabolites may be more or less active than the parent compound. acs.org
Proteomic Studies: Examining changes in protein expression and post-translational modifications in response to Dehydrocavidine,(S) to pinpoint its direct and indirect protein targets.
By integrating these large datasets, researchers can construct network models that map the compound's influence across multiple biological layers. nih.gov This approach is invaluable for identifying novel mechanisms of action, predicting potential off-target effects, and discovering biomarkers to track its therapeutic activity. Recent analyses of Corydalis species using UPLC-MS/MS have already successfully identified dozens of different alkaloids, providing a foundation for more targeted multi-omics studies. nih.govresearchgate.net
Exploration of New Pharmacological Targets and Undiscovered Mechanisms
While some activities of Dehydrocavidine,(S) have been reported, its full pharmacological potential remains largely unexplored. Research into its broader chemical class, the protoberberine alkaloids, suggests several promising avenues for investigation. Many protoberberines exhibit a wide range of biological effects, and it is plausible that Dehydrocavidine,(S) shares some of these capabilities. researchgate.net
Future research should explore whether Dehydrocavidine,(S) can modulate targets known to be affected by similar alkaloids, such as:
DNA Topoisomerase I: Some protoberberines, like berberine and coptisine, have been shown to inhibit this enzyme, which is a key target for cancer chemotherapy. nih.gov Investigating if Dehydrocavidine,(S) has similar activity could open new possibilities for its use as an anticancer agent.
Dopamine (B1211576) Receptors: Alkaloids from Corydalis yanhusuo have demonstrated analgesic effects by targeting dopamine receptors, suggesting a potential role for Dehydrocavidine,(S) in pain management. frontiersin.org
AMP-activated protein kinase (AMPK): This enzyme is a central regulator of cellular energy metabolism. While some protoberberines activate AMPK, recent synthetic work has shown that structurally similar, neutral protoberberines can act as AMPK inhibitors. nih.govacs.org Determining the effect of Dehydrocavidine,(S) on AMPK could reveal its potential in metabolic diseases or cancer.
A systematic screening of Dehydrocavidine,(S) against a broad panel of receptors, enzymes, and ion channels is warranted. This "polypharmacology" approach, which acknowledges that a single compound can interact with multiple targets, is essential for uncovering novel therapeutic applications and understanding the complete mechanism of action. researchgate.net
Strategies for Enhanced Bioavailability and Targeted Delivery for Pre-clinical Applications
A significant hurdle for the clinical translation of many protoberberine alkaloids is their poor oral bioavailability. nih.govnih.gov These compounds are often poorly absorbed from the gut and may be subject to extensive first-pass metabolism in the intestine and liver. nih.gov Studies on the related alkaloid berberine confirm that its bioavailability is less than 1%, a challenge likely shared by Dehydrocavidine,(S). acs.orgnih.gov
To overcome this limitation, future research must focus on advanced drug delivery strategies. These include:
Formulation with Absorption Enhancers: Co-administration with agents that inhibit metabolic enzymes (like cytochrome P450s) or efflux transporters (like P-glycoprotein) can increase the amount of the drug that reaches systemic circulation. nih.govresearchgate.net
Nanoparticle-Based Delivery Systems: Encapsulating Dehydrocavidine,(S) into nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, protect it from degradation, and enhance its absorption. nih.govnih.govfrontiersin.org Spray-dried mucoadhesive microparticles have been shown to increase the bioavailability of berberine by nearly seven-fold. plos.org
Targeted Delivery: For applications like cancer therapy, delivery systems can be designed to specifically accumulate in tumor tissue. wikipedia.org This can be achieved by decorating the surface of nanocarriers with ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on cancer cells, thereby increasing efficacy and reducing side effects on healthy tissues. frontiersin.orgwikipedia.org
Developing effective delivery systems is a critical prerequisite for meaningful pre-clinical studies. nih.gov By improving the pharmacokinetic profile of Dehydrocavidine,(S), researchers can ensure that adequate concentrations reach the target tissues, allowing for a true assessment of its therapeutic efficacy in animal models. tandfonline.com
Q & A
Q. What are the standard assays to evaluate Dehydrocavidine's antitumor activity in vitro?
Dehydrocavidine's antitumor effects are commonly assessed using MTT assays to measure cell viability in cancer cell lines (e.g., MCF-7 breast cancer cells). Apoptosis induction is quantified via flow cytometry (Annexin V/PI staining), while molecular mechanisms (e.g., Bax/Bcl-2 ratio, caspase activation, PARP cleavage) are validated through Western blotting and immunofluorescence . Dose-response curves (IC₅₀ values) and time-dependent cytotoxicity studies are critical for establishing efficacy thresholds.
Q. How is Dehydrocavidine quantified in plant extracts or formulations?
Reverse-phase HPLC (RP-HPLC) is the gold standard. A validated method uses a C18 column with a mobile phase of acetonitrile-water (50:50, 0.34% KH₂PO₄, 0.17% sodium lauryl sulfate) at 1 mL/min flow rate, detection wavelength 347 nm, and external calibration (linear range: 0.14–2.8 μg, R² > 0.999) . For complex matrices, microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC) improves purity (>95%) .
Q. What in vivo models are used to study Dehydrocavidine's hepatoprotective effects?
Carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats is a well-established model. Dosages of 10–50 mg/kg (intraperitoneal or oral) are administered pre- or post-CCl₄ exposure. Liver function markers (ALT, AST), histopathology (H&E staining), and fibrosis markers (TGF-β1, collagen deposition) are evaluated to confirm efficacy .
Advanced Research Questions
Q. How to optimize Dehydrocavidine-loaded nanostructured lipid carriers (DC-NLCs) for enhanced bioavailability?
Use Box-Behnken design (BBD) with response surface methodology (RSM) . Key factors include lipid-to-drug ratio, surfactant concentration, and homogenization speed. Evaluate encapsulation efficiency (>85%), drug loading (>10%), and zeta potential (|±30 mV|) as critical quality attributes. Validate stability under accelerated conditions (40°C/75% RH) and conduct in vitro release studies (pH 6.8 PBS) to correlate with pharmacokinetic profiles .
Q. How to resolve contradictions between in vitro antitumor and in vivo hepatoprotective data?
Discrepancies may arise from dose-dependent duality (pro-apoptotic vs. cytoprotective effects) or tissue-specific signaling . Perform transcriptomic profiling (RNA-seq) to identify pathway cross-talk (e.g., NF-κB, JAK/STAT). Use siRNA knockdown in vitro to isolate mechanism-specific effects. In parallel, conduct physiologically based pharmacokinetic (PBPK) modeling to clarify tissue distribution and metabolite activity .
Q. What experimental designs validate Dehydrocavidine's synergy with chemotherapeutic agents?
Apply Chou-Talalay combination index (CI) analysis . Co-treat MCF-7 cells with Dehydrocavidine and doxorubicin/paclitaxel at fixed ratios (e.g., 1:1, 1:2). Calculate CI values using CompuSyn software: CI < 1 indicates synergy. Validate via 3D spheroid models and xenograft studies (tumor volume reduction ≥50% vs. monotherapy). Monitor off-target toxicity using organoid co-cultures .
Q. How to isolate Dehydrocavidine from Corydalis saxicola with high yield and purity?
Combine ionic liquid-based microwave-assisted extraction (e.g., [BMIM]BF₄ as solvent) with preparative HPLC . Optimize microwave power (300–500 W), extraction time (10–20 min), and solvent-to-solid ratio (20:1 mL/g). Purity fractions using a C18 column with acetonitrile-0.1% formic acid gradient elution. Confirm structural integrity via NMR (¹H/¹³C) and HR-MS .
Methodological Considerations
- Data Reproducibility : Include positive controls (e.g., cisplatin for cytotoxicity, silymarin for hepatoprotection) and triplicate assays.
- Statistical Rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report effect sizes and confidence intervals.
- Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinded endpoint analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
